molecular formula C36H40Cl2N4O8 B1202992 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride CAS No. 68938-73-8

21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride

Cat. No.: B1202992
CAS No.: 68938-73-8
M. Wt: 727.6 g/mol
InChI Key: IXBATLQJODMDEH-UHFFFAOYSA-N
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Description

21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C36H40Cl2N4O8 and its molecular weight is 727.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Aggregation Behavior

  • Aggregation in Aqueous Solutions : This compound, also known as Coproporphyrin-I, shows notable aggregation behavior in aqueous solutions. This aggregation can be induced by alkaline salts, hydrogen peroxide, or acidification. The morphology of these aggregates, as studied by SEM spectroscopy, reveals that solvent polarity significantly influences their structure (Giovannetti, Alibabaei, & Petetta, 2010).

Electrochemical Properties

  • Electrochemical Applications : The compound's complexes with elements like cobalt(II) and hematoporphyrin IX have been studied for their electrochemical properties. These studies include investigations into their ability to catalyze oxygen reduction, offering potential applications in electrochemical sensors and devices (Dias, Gushikem, Ribeiro, & Benvenutti, 2002).

Chromatographic Analysis

  • Metal Complex Analysis : High-performance liquid chromatography (HPLC) has been utilized to study the mobilities of the compound and its metal complexes, providing a method for detailed analysis in various applications (Giovannetti & Bartocci, 1998).

Kinetic and Equilibrium Studies

  • Metal Ion Interaction Studies : Research has been conducted on the kinetic and equilibrium aspects of this compound's interaction with metal ions like mercury(II) and cobalt(II). These studies are significant for understanding the compound's behavior in various chemical environments (Giovannetti & Bartocci, 1998).

Spectrophotometric Studies

  • Complex Formation with Metals : Spectrophotometric methods have been used to study the compound's ability to form complexes with various metals, including copper(II) and cobalt(II). These studies have applications in parts per billion level detection of these metals (Giovannetti, Bartocci, Ferraro, Gusteri, & Passamonti, 1995).

Solar Energy Applications

  • Dye-Sensitized Solar Cells : The Cu(II) and Zn(II) complexes of this compound have been used as sensitizers in dye-sensitized solar cells, demonstrating a notable power conversion efficiency. This indicates potential applications in renewable energy technologies (Alibabaei et al., 2010).

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety measures .

Mechanism of Action

Target of Action

Coproporphyrin III Dihydrochloride primarily targets the enzyme Uroporphyrinogen Decarboxylase . This enzyme plays a crucial role in the heme biosynthesis pathway, specifically in the conversion of uroporphyrinogen III to coproporphyrinogen III .

Mode of Action

The compound interacts with its target, Uroporphyrinogen Decarboxylase, to facilitate the decarboxylation of four acetate groups of uroporphyrinogen III, yielding coproporphyrinogen III . This interaction results in the transformation of the substrate and the progression of the heme biosynthesis pathway .

Biochemical Pathways

Coproporphyrin III Dihydrochloride is involved in the Porphyrin Metabolism pathway . It is a metabolic intermediate in the biosynthesis of many compounds critical for living organisms, such as hemoglobin and chlorophyll . The compound is a porphyrinogen, characterized by a hexahydroporphine core with various side chains .

Pharmacokinetics

Recent studies have focused on coproporphyrin (cp)-i and cp-iii as endogenous biomarkers for organic anion transporting polypeptides (oatps) . These studies suggest that CPs are also substrates of multidrug resistance-associated protein (MRP/Mrp) 2 and 3 .

Result of Action

The result of the action of Coproporphyrin III Dihydrochloride is the production of coproporphyrinogen III from uroporphyrinogen III . This is a critical step in the heme biosynthesis pathway, leading to the production of heme, an essential component of hemoglobin and various other hemoproteins .

Action Environment

The action of Coproporphyrin III Dihydrochloride can be influenced by environmental factors such as pH . For instance, the compound induces aggregation of Staphylococcus aureus under certain conditions, such as during early stationary phase growth and at low pH values (4-6) . This suggests that the compound’s action, efficacy, and stability can be influenced by the environmental conditions in which it is present .

Properties

IUPAC Name

3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBATLQJODMDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40Cl2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14643-66-4 (Parent)
Record name 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID0071883
Record name 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride
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Molecular Weight

727.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68938-73-8, 14643-66-4
Record name 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2)
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Record name 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2)
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Record name 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride
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Record name 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionic acid dihydrochloride
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Record name Coproporphyrin III dihydrochloride
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Record name Coproporphyrin III dihydrochloride
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Customer
Q & A

Q1: Why was Coproporphyrin III Dihydrochloride used in this study on feline corneal sequestra?

A: The study aimed to determine if porphyrins contribute to the brown/amber discoloration observed in feline corneal sequestra. To achieve this, researchers used spectrofluorometry to measure porphyrin concentrations in tissue samples. Coproporphyrin III Dihydrochloride, a well-characterized porphyrin compound, served as a standard for comparison in this analytical technique []. By comparing the fluorescence properties of the tissue samples to those of the known standard, researchers could determine the presence or absence of porphyrins like Coproporphyrin III in the feline tissues.

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